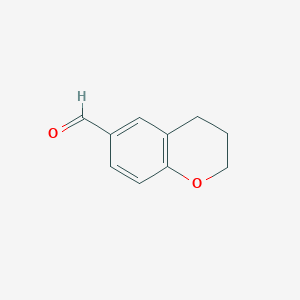

Chroman-6-carbaldehyde

Description

The exact mass of the compound Chroman-6-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chroman-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6-7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHDTNNFJDJYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424706 | |

| Record name | Chroman-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55745-97-6 | |

| Record name | Chroman-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chroman-6-carbaldehyde (CAS 55745-97-6)

Scaffold Architecture, Synthetic Protocols, and Therapeutic Utility [1]

Executive Summary

Chroman-6-carbaldehyde (CAS 55745-97-6) represents a privileged bicyclic scaffold in medicinal chemistry. Structurally characterized by a benzene ring fused to a saturated dihydropyran ring, it serves as a critical intermediate for synthesizing "privileged structures"—molecular frameworks capable of binding to diverse biological targets.

Unlike its unsaturated counterpart (chromone), the chroman core offers a distinct conformational profile essential for lipophilic binding pockets. This guide provides a rigorous technical analysis of its synthesis via the Vilsmeier-Haack formylation, its reactivity profile as a divergent building block, and its application in the design of beta-blockers (e.g., Nebivolol analogs) and antioxidant therapeutics.

Chemical Profile & Physical Properties[2][3][4][5][6]

The following data aggregates experimentally validated properties essential for process chemistry and analytical characterization.

| Property | Value | Notes |

| IUPAC Name | 3,4-dihydro-2H-chromene-6-carbaldehyde | Also known as 6-formylchroman |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | |

| CAS Number | 55745-97-6 | |

| Appearance | Yellow to orange liquid | Viscous oil; tends to darken on air exposure |

| Boiling Point | 160–163 °C | @ 20 Torr (Vacuum distillation required) |

| Density | 1.167 ± 0.06 g/cm³ | Predicted value; denser than water |

| Solubility | DCM, EtOAc, DMSO, MeOH | Poorly soluble in water |

| Storage | 2–8 °C, Inert Atmosphere | Aldehyde group is oxidation-sensitive |

Synthetic Architecture: The Vilsmeier-Haack Protocol[9][10][11][12]

The industrial and laboratory standard for synthesizing Chroman-6-carbaldehyde is the Vilsmeier-Haack formylation . This reaction exploits the electron-rich nature of the chroman aromatic ring (activated by the ether oxygen at position 1) to introduce a formyl group regiospecifically at position 6 (para to the ether oxygen).

Mechanistic Pathway

The reaction proceeds via an electrophilic aromatic substitution (EAS).

-

Reagent Formation: Dimethylformamide (DMF) reacts with Phosphoryl chloride (POCl₃) to form the electrophilic "Vilsmeier reagent" (chloroiminium ion).

-

Electrophilic Attack: The Vilsmeier reagent attacks the electron-rich C6 position of the chroman ring.

-

Hydrolysis: The resulting iminium salt is hydrolyzed to yield the aldehyde.

Validated Experimental Protocol

Note: This protocol is scaled for 10 mmol but is linearly scalable.

Reagents:

-

Chroman (3,4-dihydro-2H-benzopyran): 1.34 g (10 mmol)

-

POCl₃ (Phosphoryl chloride): 1.1 mL (12 mmol)

-

DMF (N,N-Dimethylformamide): 5 mL (Excess/Solvent)

Step-by-Step Methodology:

-

Reagent Preparation (Exothermic): In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL) to 0°C using an ice/salt bath.

-

Activation: Add POCl₃ dropwise over 15 minutes. Critical: Maintain internal temperature <5°C to prevent thermal decomposition of the Vilsmeier complex. Stir for 30 minutes at 0°C.

-

Substrate Addition: Add Chroman (dissolved in 1 mL DMF) dropwise to the activated reagent. The solution will turn yellow/orange.

-

Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to 85°C for 12 hours.

-

Why: The C6 position is sterically accessible, but the fused ring system requires thermal energy to overcome the activation barrier for the EAS step.

-

-

Quenching & Hydrolysis: Cool the mixture to room temperature. Pour slowly onto 50g of crushed ice/sodium acetate buffer. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with saturated NaHCO₃ (to remove acidic byproducts) and brine.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc 8:1).

Synthesis Workflow Visualization

Figure 1: Step-wise workflow for the regioselective formylation of chroman.

Reactivity & Derivatization[11]

The C6-aldehyde functionality serves as a "chemical handle," allowing researchers to elaborate the scaffold into complex pharmacophores.

Reductive Amination (CNS Active Agents)

Reaction with primary or secondary amines followed by reduction (NaBH(OAc)₃) yields 6-aminomethyl chromans.

-

Application: This pathway is critical for synthesizing serotonin receptor ligands where a basic nitrogen is required at a specific distance from the aromatic core.

Knoevenagel Condensation (Chain Extension)

Condensation with malonic acid or active methylene compounds.

-

Application: Synthesis of chroman-acrylic acids, which are precursors to HDAC inhibitors used in epigenetic cancer therapy.

Oxidation (Trolox Analogs)

Oxidation using NaClO₂ (Pinnick oxidation) yields Chroman-6-carboxylic acid.

-

Application: Structural analogs of Trolox (a water-soluble Vitamin E derivative) used as antioxidant standards.

Reactivity Map

Figure 2: Divergent synthesis pathways starting from Chroman-6-carbaldehyde.

Therapeutic Utility & Drug Design

The Nebivolol Connection

While Nebivolol (a third-generation beta-blocker) utilizes a fluorinated chroman core, Chroman-6-carbaldehyde serves as the foundational model for studying the Structure-Activity Relationship (SAR) of this class.

-

Mechanism: The chroman ring mimics the lipophilic pocket of the

-adrenergic receptor. -

Research Utility: Researchers use CAS 55745-97-6 to synthesize "des-fluoro" analogs of Nebivolol to determine the specific contribution of the fluorine atom to metabolic stability and binding affinity.

Tubulin Polymerization Inhibitors

Recent studies utilize the chroman-6-carbaldehyde scaffold to synthesize chalcone derivatives.

-

Protocol: Claisen-Schmidt condensation of Chroman-6-carbaldehyde with substituted acetophenones.

-

Outcome: The resulting chalcones have demonstrated micromolar IC50 values against MCF-7 (breast cancer) cell lines by inhibiting tubulin polymerization, arresting the cell cycle at the G2/M phase.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[2][3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[5][2][3][4][6] |

| STOT-SE | H335 | May cause respiratory irritation.[5][2][3][4][6] |

Operational Hygiene:

-

Ventilation: All operations involving heating or POCl₃ must be performed in a certified fume hood.

-

PPE: Nitrile gloves (0.11 mm minimum thickness) and chemical splash goggles are mandatory.

-

Spill Control: Absorb with inert material (vermiculite).[3] Do not use combustible materials like sawdust due to the aldehyde's potential flammability.

References

-

Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Recent advancements in chromone as a privileged scaffold. (Comparative structural analysis). Retrieved from [Link]

Sources

- 1. Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF [scirp.org]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. aksci.com [aksci.com]

- 5. Chroman-6-carbaldehyde, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. Chroman-6-carbaldehyde, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic data of Chroman-6-carbaldehyde (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Chroman-6-carbaldehyde

Abstract

This technical guide provides a comprehensive spectroscopic profile of Chroman-6-carbaldehyde (CAS: 55745-97-6), a pivotal pharmacophore in medicinal chemistry. It details the structural elucidation of the compound using Nuclear Magnetic Resonance (

Introduction & Structural Significance

Chroman-6-carbaldehyde (3,4-dihydro-2H-1-benzopyran-6-carboxaldehyde) serves as a critical intermediate in the synthesis of bioactive molecules, including selective estrogen receptor modulators (SERMs) and anti-hypertensive agents. Its structure comprises a fused benzene and dihydropyran ring system, functionalized with a formyl group at the C6 position.

Key Structural Features:

-

Electron-Donating Core: The oxygen atom at position 1 exerts a strong mesomeric effect (+M), shielding the ortho-proton (H-8).

-

Electron-Withdrawing Handle: The C6-formyl group deshields the adjacent aromatic protons (H-5, H-7), creating a distinct polarization visible in NMR spectroscopy.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below validates the substitution pattern of the chroman ring. The coupling constants (

Experimental Parameters:

-

Solvent: CDCl

(Deuterated Chloroform) -

Frequency: 400 MHz (

H) / 100 MHz ( -

Reference: TMS (

0.00 ppm)

Table 1:

| Position | Multiplicity | Integration | Assignment Logic | ||

| CHO | 9.79 | Singlet (s) | 1H | - | Characteristic aldehyde proton; deshielded by anisotropy of C=O. |

| H-5 | 7.60 | Doublet (d) | 1H | ~2.0 | Meta-coupled to H-7; deshielded by ortho-formyl group. |

| H-7 | 7.58 | dd | 1H | 8.4, 2.0 | Ortho-coupled to H-8, meta to H-5; deshielded by ortho-formyl. |

| H-8 | 6.85 | Doublet (d) | 1H | 8.4 | Ortho-coupled to H-7; shielded by ortho-oxygen (C1). |

| H-2 | 4.24 | Triplet (t) | 2H | 5.2 | Deshielded methylene adjacent to Oxygen (C1). |

| H-4 | 2.82 | Triplet (t) | 2H | 6.4 | Benzylic methylene; deshielded by aromatic ring current. |

| H-3 | 2.01 | Quintet (m) | 2H | ~6.0 | Homocyclic methylene; coupled to both H-2 and H-4. |

*Note: H-5 and H-7 often overlap in the 7.52–7.64 ppm range as a multiplet depending on concentration and resolution.

Table 2:

| Carbon Type | Assignment | |

| Carbonyl | 190.4 | Formyl C=O |

| Aromatic C-O | 160.1 | C8a (Quaternary, attached to O) |

| Aromatic C-H | 132.0 | C5 (Ortho to aldehyde) |

| Aromatic C-H | 130.5 | C7 (Ortho to aldehyde) |

| Aromatic C-CHO | 129.8 | C6 (Quaternary, ipso to aldehyde) |

| Aromatic C | 122.0 | C4a (Quaternary bridgehead) |

| Aromatic C-H | 117.5 | C8 (Ortho to Oxygen, shielded) |

| Aliphatic C-O | 66.8 | C2 (Next to Oxygen) |

| Benzylic C | 24.8 | C4 (Benzylic) |

| Aliphatic C | 21.9 | C3 (Middle methylene) |

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the carbonyl functionality and the ether linkage of the chroman ring.

-

C=O Stretch (Aldehyde): 1680–1695 cm

(Strong, sharp). Lower frequency than alkyl aldehydes due to conjugation with the benzene ring. -

C-H Stretch (Aldehyde): 2720 & 2830 cm

(Fermi doublet). Distinctive "rabbit ears" peaks. -

C=C Stretch (Aromatic): 1580–1610 cm

. -

C-O-C Stretch (Ether): 1230–1260 cm

(Asymmetric stretch of the Ar-O-CH

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI, 70 eV).

-

Molecular Ion:

162.07 (Calculated for C -

Observed (ESI+):

163.1 -

Fragmentation Pattern (EI):

-

162

-

162

-

Retro-Diels-Alder (RDA): Cleavage of the saturated ring, often losing ethylene (C

H

-

162

Visualizations & Pathways

Synthesis via Vilsmeier-Haack Formylation

The most robust synthesis involves the formylation of Chroman (3,4-dihydro-2H-1-benzopyran) using POCl

Figure 1: Reaction pathway for the selective C6-formylation of chroman.

Mass Spec Fragmentation Logic

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectroscopic data, follow this preparation protocol:

-

NMR Preparation:

-

Dissolve 10–15 mg of Chroman-6-carbaldehyde in 0.6 mL of CDCl

(containing 0.03% TMS). -

Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

-

Critical Step: Ensure the sample is free of residual DMF (peaks at 2.89, 2.96, 8.02 ppm) from the synthesis, as these overlap with the chroman aliphatic signals.

-

-

IR Preparation:

-

Neat (ATR): Place 1 drop of the oil directly on the diamond crystal.

-

KBr Pellet: Not recommended as the compound is often an oil/low-melting solid; use NaCl plates if liquid cell is required.

-

References

-

National Institutes of Health (NIH). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. PMC7052445. Retrieved from [Link]

An In-depth Technical Guide to the Discovery, Isolation, and Elucidation of Chroman Compounds

Abstract

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold, forming the core of a multitude of natural products and synthetic molecules of significant pharmacological interest.[1][2] Its prevalence in vital compounds like Vitamin E (tocopherols) and numerous bioactive flavonoids underscores its importance in medicinal chemistry and drug development.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the journey from the discovery of chroman-containing natural products to their isolation, purification, and structural elucidation. We will delve into the causality behind experimental choices in extraction and chromatography, present detailed protocols for key laboratory procedures, and explore the spectroscopic techniques that are indispensable for definitive structural characterization. Furthermore, we will touch upon modern synthetic strategies that not only confirm natural product structures but also enable the creation of novel therapeutic agents.

The Chroman Scaffold: A Cornerstone of Natural Product Chemistry

The chroman ring system consists of a benzene ring fused to a dihydropyran ring.[2] While the parent chroman molecule is not found in nature, its substituted derivatives are ubiquitous across the plant and fungal kingdoms.[1][3] Historically, the discovery and study of chromans are deeply intertwined with nutritional science, most notably with the isolation of the various forms of Vitamin E (α-, β-, γ-, and δ-tocopherol) from plant oils.[3] These compounds, essential for their antioxidant properties, feature a substituted chroman "head" and a phytyl "tail".

Beyond the tocopherols, the chroman skeleton is a fundamental component of many flavonoids, isoflavonoids, and other secondary metabolites.[5] These compounds exhibit an astonishingly broad range of biological activities, including anti-inflammatory, anticancer, antimicrobial, neuroprotective, and antioxidant effects.[6][7][8] The structural diversity and therapeutic potential of these natural products continue to drive research into their discovery and isolation.[9]

| Compound Class | Example | Typical Natural Source | Noted Biological Activity |

| Tocopherols | α-Tocopherol (Vitamin E) | Plant oils, green leafy vegetables | Antioxidant |

| Flavonoids | Catechins | Tea leaves (Camellia sinensis) | Antioxidant, Anti-inflammatory |

| Isoflavonoids | Equol | Produced by gut metabolism of soy isoflavones | Phytoestrogenic |

| Coumarins | Calanolide A | Calophyllum species | Anti-HIV |

| Cannabinoids | Cannabichromene (CBC) | Cannabis sativa | Anti-inflammatory, Analgesic |

From Source to Sample: A Workflow for Isolation and Purification

The successful isolation of a target chroman compound from a complex natural matrix is a multi-step process that hinges on a systematic application of extraction and chromatographic techniques. The choice of methodology is dictated by the physicochemical properties of the target compound (e.g., polarity, stability) and the nature of the source material.

Diagram: General Workflow for Chroman Isolation from Natural Sources

The following diagram illustrates the logical flow from raw natural material to a purified, structurally identified chroman compound.

Caption: A generalized workflow for the discovery and isolation of chroman compounds.

Extraction: Liberating the Target

The initial step involves extracting the desired compounds from the solid matrix. The choice of solvent is critical and is based on the principle of "like dissolves like."

-

Maceration: This simple technique involves soaking the powdered source material in a solvent at room temperature for an extended period. It is suitable for thermolabile compounds but may be less efficient than other methods.

-

Soxhlet Extraction: This continuous extraction method uses a smaller amount of solvent that is repeatedly vaporized and condensed, flowing over the sample. It is highly efficient but the sustained heat can degrade sensitive compounds.

-

Supercritical Fluid Extraction (SFE): Using supercritical CO₂, this technique is highly tunable, non-toxic, and ideal for non-polar compounds like tocopherols. It leaves no solvent residue, which is advantageous for food and pharmaceutical applications.

Causality in Solvent Selection: For moderately polar chromans like flavonoids, ethanol or methanol are often chosen as they can effectively penetrate the plant cell walls and solubilize the target compounds. For non-polar chromans like tocopherols, a less polar solvent such as hexane or ethyl acetate is more appropriate.

Purification via Chromatography

Chromatography is the cornerstone of purification, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[10][11]

-

Column Chromatography (CC): The crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica gel. A solvent or mixture of solvents (mobile phase) is passed through the column. Non-polar compounds, having weaker interactions with the polar silica gel, elute first, while more polar compounds are retained longer.[12]

-

High-Performance Liquid Chromatography (HPLC): This technique operates on the same principles as CC but uses much smaller stationary phase particles and high pressure to force the mobile phase through the column.[13][14] This results in significantly higher resolution and shorter separation times, making it the gold standard for final purification and analysis. Chiral stationary phases can be used to separate enantiomers of chiral chromans.[13]

Protocol 1: General Isolation of a Chroman from Plant Material

This protocol provides a self-validating system for the isolation of a moderately polar chroman compound.

-

Preparation: Air-dry and grind the plant material (e.g., 500 g) to a fine powder to increase the surface area for extraction.

-

Extraction: Macerate the powdered material in 2 L of 80% methanol in water for 72 hours at room temperature with occasional agitation. Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude extract.

-

Partitioning: Suspend the crude extract in 500 mL of water and perform liquid-liquid extraction sequentially with 3 x 300 mL of hexane, followed by 3 x 300 mL of ethyl acetate (EtOAc).

-

Rationale: This step separates compounds based on polarity. Non-polar compounds will partition into the hexane layer, moderately polar compounds (often including chromans) into the EtOAc layer, and highly polar compounds (like glycosides) will remain in the aqueous layer.

-

-

Column Chromatography: Concentrate the EtOAc fraction in vacuo. Adsorb the residue onto a small amount of silica gel and load it onto a larger silica gel column (e.g., 5 cm diameter, 50 cm length) packed in hexane.

-

Elution: Begin elution with 100% hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc). Collect fractions (e.g., 20 mL each).

-

Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC). Combine fractions that show a similar profile and a prominent spot corresponding to the target compound.

-

Final Purification: Subject the combined, enriched fractions to preparative HPLC using a suitable column (e.g., C18) and mobile phase (e.g., a methanol/water gradient) to obtain the pure compound.

Structural Elucidation: Identifying the Molecule

Once a compound is isolated in pure form, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

| Technique | Information Provided | Characteristic Chroman Signals |

| Mass Spectrometry (MS) | Molecular weight and molecular formula (High-Resolution MS). Fragmentation patterns provide clues about the structure.[15] | A strong molecular ion peak (M+). Fragmentation often involves cleavage of side chains or retro-Diels-Alder reaction of the dihydropyran ring.[16] |

| UV-Vis Spectroscopy | Information about the electronic system (chromophore). | Absorption maxima typically related to the substituted benzene ring, often in the 270-330 nm range. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups.[17][18] | C-O-C stretch (~1250 cm⁻¹), aromatic C=C stretches (~1600, 1500 cm⁻¹), C-H stretches (aromatic >3000 cm⁻¹, aliphatic <3000 cm⁻¹). A C=O stretch (~1680 cm⁻¹) indicates a chroman-4-one.[17] |

| ¹H NMR Spectroscopy | Number of different types of protons, their chemical environment, and connectivity (via spin-spin coupling). | Aromatic protons (6.0-8.0 ppm). Protons on the dihydropyran ring are characteristic: O-CH₂ (~4.0-4.5 ppm), C-CH₂-C (~2.5-3.0 ppm), and C-CH₂-Ar (~1.8-2.2 ppm). |

| ¹³C NMR Spectroscopy | Number of different types of carbon atoms and their chemical environment. | Aromatic carbons (110-160 ppm). Dihydropyran ring carbons: O-CH₂ (~60-70 ppm), other aliphatic carbons (20-40 ppm). |

Chemical Synthesis: Confirmation and Innovation

While discovery often begins with nature, chemical synthesis plays a vital role in confirming the proposed structure of an isolated compound and in creating novel derivatives for drug development.[19][20] Several robust strategies exist for constructing the chroman core.

Diagram: Key Synthetic Strategies for the Chroman Ring

Caption: Common synthetic routes for the construction of the chroman scaffold.

-

Prins Cyclization: This is an acid-catalyzed reaction involving the electrophilic addition of an aldehyde or ketone to an alkene, such as an o-allylphenol, to form the chroman ring.[21][22] The reaction proceeds via an oxocarbenium ion intermediate.[22]

-

Oxa-Michael Addition: A highly effective method, particularly for synthesizing chroman-4-ones, involves the intramolecular conjugate addition of a phenolic hydroxyl group to an α,β-unsaturated ketone.[23][24] This reaction can often be catalyzed by simple bases or organocatalysts.[25][26]

-

Other Methods: Convergent methods, such as a sequence involving Heck coupling, reduction, and Mitsunobu cyclization, provide versatile access to various 2-substituted chromans.[27]

Protocol 2: Synthesis of a 2-Alkyl-Chroman-4-one via Oxa-Michael Addition

This protocol describes a common one-pot synthesis.[28]

-

Setup: To a microwave vial, add 2'-hydroxyacetophenone (1.0 mmol), the desired aliphatic aldehyde (1.2 mmol), and a catalytic amount of a base like pyrrolidine or DIPA (diisopropylamine) in ethanol (5 mL).

-

Reaction: Seal the vial and heat the mixture using microwave irradiation to 160-170 °C for 1 hour.

-

Mechanism: The reaction proceeds via a base-catalyzed aldol condensation between the acetophenone and the aldehyde, forming an α,β-unsaturated ketone intermediate (a chalcone). The phenolic hydroxyl group then undergoes a rapid intramolecular oxa-Michael addition to the double bond, cyclizing to form the chroman-4-one ring.[28]

-

-

Workup: After cooling, acidify the reaction mixture with dilute HCl. Extract the product into ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure chroman-4-one. The structure can then be confirmed using the spectroscopic methods outlined in Section 3.

Conclusion and Future Perspectives

The discovery and isolation of chroman compounds from natural sources remain a vibrant and essential field of research. The journey from plant or fungus to a purified, characterized molecule requires a sophisticated and logical application of chemical principles. Modern chromatographic and spectroscopic techniques have streamlined this process, but the core tenets of extraction, separation, and elucidation remain fundamental. As synthetic methodologies become more advanced, they not only provide access to rare natural products but also open the door to vast libraries of novel chroman derivatives. The diverse biological activities of this scaffold ensure that it will continue to be a focal point for drug discovery, with ongoing efforts to develop new therapeutics for cancer, neurodegenerative diseases, and inflammatory conditions.[7][29]

References

- Costa, M., Calhelha, R. C., & Ferreira, I. C. F. R. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Source: ACS Omega]

- Gao, Y., et al. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Applied Microbiology and Biotechnology. [Source: Springer]

- BenchChem. (2025).

- BenchChem. (2025). The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide. BenchChem. [Source: BenchChem]

- Ikonnikova, V. A., et al. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. ChemRxiv. [Source: ChemRxiv]

- BenchChem. (2025). The Multifaceted Biological Activities of Chromen-4-ones: An In-depth Technical Guide. BenchChem. [Source: BenchChem]

- Yao, G., et al. (2023). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Organic & Biomolecular Chemistry. [Source: Semantic Scholar]

- Kopp, C., et al. (2023). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry. [Source: PMC]

- Al-Suwaidan, I. A., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy. [Source: PMC]

- Kumar, A., et al. (2018). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Source: RJPT]

- Organic Chemistry Portal. (2017-2025). Synthesis of chromans and flavanes. Organic Chemistry Portal. [Source: Organic Chemistry Portal]

- ACS Omega. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Source: ACS Omega]

- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). European Journal of Medicinal Chemistry. [Source: ScienceDirect]

- Andersen, J., et al. (2016). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Molecules. [Source: PMC]

- Ikonnikova, V. A., et al. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. ChemRxiv. [Source: ChemRxiv]

- Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of Substituted Chromanones: An Organocatalytic Aldol/oxa-Michael Reaction. Organic Letters. [Source: PMC]

- Wang, H., et al. (2022). Diastereoselective synthesis of chroman bearing spirobenzofuranone scaffolds via oxa-Michael/1,6-conjugated addition of para-quinone methides with benzofuranone-type olefins. RSC Advances. [Source: RSC Publishing]

- Britannica. Chroman | chemical compound. Britannica. [Source: Britannica]

- ResearchGate. The chromones: History, chemistry and clinical development. ResearchGate.

- Google Patents. (2012). Process of separating chiral isomers of chroman compounds and their derivatives and precursors. Google Patents.

- Buchler GmbH. Oxa-Michael Addition catalyzed by Quinidine Derivative. Buchler GmbH. [Source: Buchler GmbH]

- OUCI. (n.d.).

- Research Journal of Pharmacy and Technology. (2018). Review on Chromen derivatives and their Pharmacological Activities. RJPT. [Source: RJPT]

- ResearchGate. (2015). Enantioselective Synthesis of Highly Substituted Chromans via Oxa-Michael-Michael Cascade Reaction with Bifunctional Organocatalyst. ResearchGate.

- Wikipedia. Prins reaction. Wikipedia. [Source: Wikipedia]

- Wikipedia. Chromane. Wikipedia. [Source: Wikipedia]

- Behera, S., & Patra, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Organic & Biomolecular Chemistry. [Source: NIH]

- ResearchGate. Structures of natural products containing Chroman-4-one. ResearchGate.

- Journal of the American Chemical Society. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. JACS. [Source: JACS]

- Reddy, B., et al. (2014). A novel Prins reaction for the synthesis of hexahydro-8,8-dimethyl-1H-isochromen-7-ol derivatives. Semantic Scholar. [Source: Semantic Scholar]

-

Organic Letters. (2015). Development of the Intramolecular Prins Cyclization/Schmidt Reaction for the Construction of the Azaspiro[7][7]nonane. ACS Publications. [Source: ACS Publications]

- Smyth, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Molecules. [Source: MDPI]

- BenchChem. (2025). An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development. BenchChem. [Source: BenchChem]

- PubMed. (2010).

- Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Source: Chemistry LibreTexts]

- Öztürk, N., et al. (2016). Separation techniques: Chromatography.

- Bioanalysis Zone. (n.d.). Chromatographic separation technologies. Bioanalysis Zone. [Source: Bioanalysis Zone]

- MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. [Source: MCC Organic Chemistry]

- INFRARED SPECTROSCOPY (IR). (n.d.). Course Document. [Source: Course Website]

- Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Source: Chemistry LibreTexts]

- Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. (2007). Journal of the Brazilian Chemical Society. [Source: PMC]

- JournalAgent. (2016). Separation techniques: Chromatography. JournalAgent. [Source: JournalAgent]

- Chemistry LibreTexts. (2021). Chromatographic Separation Procedures. Chemistry LibreTexts. [Source: Chemistry LibreTexts]

- ResearchGate. (2020). Molecular mass spectrometry results. ResearchGate.

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chroman | chemical compound | Britannica [britannica.com]

- 4. Chromane - Wikipedia [en.wikipedia.org]

- 5. rjptonline.org [rjptonline.org]

- 6. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. EP2522647A1 - Process of separating chiral isomers of chroman compounds and their derivatives and precursors - Google Patents [patents.google.com]

- 14. pdf.journalagent.com [pdf.journalagent.com]

- 15. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamopen.com [benthamopen.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Prins reaction - Wikipedia [en.wikipedia.org]

- 22. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of Substituted Chromanones: An Organocatalytic Aldol/oxa-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Diastereoselective synthesis of chroman bearing spirobenzofuranone scaffolds via oxa-Michael/1,6-conjugated addition of para -quinone methides with be ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03031D [pubs.rsc.org]

- 25. Oxa-Michael Addition catalyzed by Quinidine Derivative - Buchler GmbH [buchler-gmbh.com]

- 26. researchgate.net [researchgate.net]

- 27. Chromane synthesis [organic-chemistry.org]

- 28. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Structure Elucidation of Novel Chroman-6-carbaldehyde Derivatives

The following technical guide details the structure elucidation of novel Chroman-6-carbaldehyde derivatives.

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for pharmacophores ranging from Vitamin E (tocopherols) to potent AChE inhibitors for Alzheimer’s therapy. The introduction of a formyl group at the C-6 position creates Chroman-6-carbaldehyde , a critical intermediate that allows for divergent synthesis of hydrazones, chalcones, and Schiff bases.

However, the structural validation of these derivatives is often complicated by regioisomeric possibilities (C-6 vs. C-8 formylation) and the conformational flexibility of the dihydropyran ring. This guide provides a self-validating, tiered analytical workflow to definitively assign the structure of 6-substituted chroman derivatives, ensuring scientific rigor in drug development pipelines.

Synthetic Context & Causality

To understand the impurities and isomers we must exclude, we first examine the genesis of the molecule. The primary route to Chroman-6-carbaldehyde is the Vilsmeier-Haack formylation .

Mechanistic Causality

The reaction utilizes phosphoryl chloride (

-

Regioselectivity: The ring oxygen at position 1 is a strong electron-donating group (EDG), directing electrophilic aromatic substitution (EAS) to the ortho (C-8) and para (C-6) positions.

-

Why C-6 Predominates: Steric hindrance at the C-8 position (adjacent to the pyran ring oxygen and the alkyl chain at C-2 if substituted) heavily favors the C-6 position. However, C-8 isomers remain a critical impurity risk that must be ruled out analytically.

Synthesis Pathway Diagram

The following diagram illustrates the mechanism and the critical decision point for regioselectivity.

Figure 1: Vilsmeier-Haack formylation pathway highlighting the electrophilic attack leading to the C-6 substituted product.

Tiered Analytical Workflow

This protocol uses a "Gatekeeper" approach. Proceed to the next tier only if the current tier's criteria are met.

Tier 1: Functional Group Verification

Before assessing connectivity, confirm the presence of the aldehyde handle and the integrity of the ether linkage.

-

FT-IR: Look for the characteristic carbonyl stretch (

) at 1680–1695 cm⁻¹ . The conjugation with the benzene ring lowers the frequency compared to aliphatic aldehydes. -

HRMS (ESI+): Confirm the molecular formula

or

Tier 2: Scaffold Verification (¹H NMR)

The aliphatic region of the chroman ring provides a distinct "fingerprint" that confirms the dihydropyran ring is intact.

| Proton Position | Multiplicity | Chemical Shift ( | Coupling ( | Structural Insight |

| H-2 | Triplet (t) | 4.15 – 4.25 | Deshielded by adjacent Oxygen. | |

| H-3 | Multiplet (m) | 1.95 – 2.05 | - | Homo-allylic position; flexible puckering. |

| H-4 | Triplet (t) | 2.75 – 2.85 | Benzylic protons; diagnostic for ring fusion. | |

| -CHO | Singlet (s) | 9.80 – 9.95 | - | Confirms aldehyde; lack of splitting indicates no |

Tier 3: Regiochemistry & Connectivity (The "Self-Validating" Step)

This is the most critical section. You must distinguish between the 6-isomer (target) and the 8-isomer (impurity).

The Logic of Aromatic Coupling:

-

Target (6-CHO): The protons at C-5, C-7, and C-8 form a specific pattern.

-

H-5: Appears as a doublet (d) with a small meta-coupling (

Hz). It is the most deshielded aromatic proton due to the ortho aldehyde group. -

H-7: Appears as a doublet of doublets (dd) due to ortho coupling to H-8 (

Hz) and meta coupling to H-5 ( -

H-8: Appears as a doublet (d) (

Hz).

-

-

Impurity (8-CHO): H-5, H-6, H-7 would form a contiguous spin system (d, t, d), which is distinctly different from the separated pattern of the 6-isomer.

Case Study: Elucidation of a Novel Hydrazone Derivative

Compound: N'-(chroman-6-ylmethylene)benzohydrazide Context: Synthesized via condensation of chroman-6-carbaldehyde with benzhydrazide.

Experimental Protocol

-

Dissolution: Dissolve 10 mg of the purified derivative in 0.6 mL DMSO-

. DMSO is preferred over CDCl -

Acquisition:

-

¹H NMR (16 scans minimum, relaxation delay

s for integration accuracy). -

¹³C NMR (APT or DEPT-135 to distinguish CH/CH₃ from C/CH₂).

-

2D HSQC (Multiplicity-edited) and HMBC (optimized for

Hz).

-

Spectral Assignment & Data Table

| Position | Multiplicity ( | HMBC Correlations (H | ||

| -NH- | 11.75 | s (broad) | - | C=O (amide), C=N |

| HC=N | 8.35 | s | 147.2 | C-6, C-5, C-7 |

| H-5 | 7.65 | d ( | 129.5 | C-4, C-7, C=N |

| H-7 | 7.55 | dd ( | 130.1 | C-5, C-8a |

| H-8 | 6.85 | d ( | 117.8 | C-8a, C-1 (O-linked) |

| H-2 | 4.20 | t ( | 66.5 | C-3, C-4 |

| H-4 | 2.80 | t ( | 24.8 | C-5, C-4a, C-3 |

| H-3 | 1.98 | m | 22.1 | C-2, C-4 |

Elucidation Logic Diagram

The following flowchart visualizes the decision process used to confirm the structure based on the data above.

Figure 2: Decision tree for the structural confirmation of chroman-6-carbaldehyde derivatives.

Self-Validation Protocol (Troubleshooting)

To ensure the trustworthiness of your assignment, perform these checks:

-

The "Deshielding" Check: In the 6-isomer, H-5 is ortho to the electron-withdrawing hydrazone/aldehyde group. It must be the most downfield aromatic signal (typically >7.5 ppm). If H-8 is the most downfield, suspect the 8-isomer.

-

The NOESY Check:

-

Irradiate the H-4 (benzylic) protons. You should see a strong NOE enhancement at H-5 .

-

If you see NOE enhancement at the aldehyde/hydrazone proton instead, the substitution might be at C-5 (rare, but possible).

-

H-5 should also show NOE with the hydrazone proton (=CH-), confirming the regiochemistry of the side chain.

-

References

-

Vilsmeier-Haack Reaction Mechanism : "Vilsmeier-Haack Reaction." Organic Chemistry Portal. [Link][1]

-

NMR Impurities Guide : Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[2][3][4] [Link]

-

Chroman Biological Activity : "Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications." RSC Advances, 2018. [Link]

-

Coupling Constants : "Proton NMR Chemical Shifts and Coupling Constants for Brain Metabolites." University of British Columbia. [Link] (General reference for coupling constant logic).

Sources

Technical Guide: Synthesis of Chroman-6-carbaldehyde Precursors

Topic: Synthesis of Chroman-6-carbaldehyde Precursors Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary & Strategic Importance

Chroman-6-carbaldehyde (6-formylchroman) is a pivotal pharmacophore in medicinal chemistry, serving as the structural core for various therapeutic agents, including anti-arrhythmics, selective estrogen receptor modulators (SERMs), and lipophilic antioxidants. Unlike its isomer, chroman-2-carbaldehyde (a key intermediate for Nebivolol), the 6-carbaldehyde derivative requires functionalization of the aromatic ring rather than the heterocyclic pyran ring.

This guide details the three primary synthetic pathways to access this moiety, prioritizing regioselectivity (C6 vs. C8), scalability, and atom economy.

Retrosynthetic Analysis

To synthesize chroman-6-carbaldehyde, two distinct logic streams are applied:

-

C-H Activation (Formylation): Direct functionalization of the pre-formed chroman ring.

-

Cyclization (Annulation): Constructing the pyran ring onto a pre-functionalized 4-hydroxybenzaldehyde scaffold.

Caption: Retrosynthetic disconnection showing the two primary routes: direct formylation of the chroman core (left) and ring closure of benzaldehyde derivatives (right).

Route A: Direct Formylation (The Industrial Standard)

The most direct route involves the electrophilic aromatic substitution (EAS) of the chroman ring. The ether oxygen at position 1 is a strong ortho/para director. Due to steric hindrance at the C8 position (ortho), substitution predominantly occurs at C6 (para).

Method 1: Vilsmeier-Haack Formylation

This is the standard bench-to-pilot scale method due to reagent availability and cost-effectiveness.

Mechanism: The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃.[1][2] This electrophile attacks the electron-rich C6 position of the chroman.

Protocol:

-

Reagent Preparation: In a flame-dried flask under N₂, cool anhydrous DMF (3.0 equiv) to 0°C.

-

Activation: Dropwise add POCl₃ (1.2 equiv) over 30 minutes. Maintain temperature <10°C to prevent thermal decomposition. Stir for 30 mins to generate the Vilsmeier salt (white precipitate may form).

-

Addition: Dissolve Chroman (1.0 equiv) in minimal DMF and add dropwise to the pre-formed salt.

-

Reaction: Heat to 70–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/sodium acetate (aq). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Workup: Extract with DCM, wash with NaHCO₃, brine, and dry over Na₂SO₄.

Performance Metrics:

-

Yield: 65–75%

-

Regioselectivity: >90:10 (C6:C8)

-

Hazards: POCl₃ is corrosive; thermal runaway risk during hydrolysis.

Method 2: Rieche Formylation (High-Yield Alternative)

For substrates where Vilsmeier-Haack yields are low due to electronic deactivation, the Rieche formylation using dichloromethyl methyl ether (DCMME) and TiCl₄ is superior.

Protocol:

-

Setup: Dissolve Chroman (1.0 equiv) in anhydrous DCM under Argon at -10°C.

-

Catalyst Addition: Add TiCl₄ (2.2 equiv) dropwise. The solution will darken (complex formation).

-

Reagent Addition: Add Dichloromethyl methyl ether (1.1 equiv) slowly, maintaining temp <0°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

-

Quench: Pour onto ice water carefully (exothermic).

-

Purification: Standard extraction.

Performance Metrics:

-

Yield: 80–90%

-

Regioselectivity: Excellent (C6 exclusive).

-

Constraint: TiCl₄ is highly moisture-sensitive; DCMME is a potential carcinogen requiring strict containment.[3]

Route B: The "Build-Around" Strategy (Annulation)

This route is preferred when the chroman ring needs to be constructed de novo, or when C8 substitution is a competing problem in direct formylation. It starts with the aldehyde moiety already protected or present.

Workflow:

-

Starting Material: 4-Hydroxybenzaldehyde.

-

Etherification: Reaction with 1-bromo-3-chloropropane and K₂CO₃ to form the ether linkage.

-

Cyclization: Intramolecular Friedel-Crafts alkylation using AlCl₃ or SnCl₄ to close the pyran ring.

Step-by-Step Protocol:

-

Alkylation:

-

Mix 4-hydroxybenzaldehyde (10 mmol), K₂CO₃ (20 mmol), and 1-bromo-3-chloropropane (12 mmol) in acetonitrile.

-

Reflux for 12 hours. Filter and concentrate to obtain 4-(3-chloropropoxy)benzaldehyde.

-

-

Cyclization:

-

Dissolve the intermediate in dry CS₂ or Nitromethane.

-

Add AlCl₃ (1.5 equiv) at 0°C.

-

Stir at RT for 12 hours.

-

Note: The aldehyde group is electron-withdrawing, which deactivates the ring, making this cyclization slower than standard phenol cyclizations. Protection of the aldehyde as an acetal may be required to improve yields.

-

Comparative Technical Analysis

The following table summarizes the decision matrix for selecting a synthetic route.

| Feature | Vilsmeier-Haack (Route A1) | Rieche Formylation (Route A2) | Annulation (Route B) |

| Primary Precursor | Chroman | Chroman | 4-Hydroxybenzaldehyde |

| Reagents | POCl₃, DMF | TiCl₄, Cl₂CHOMe | 1-bromo-3-chloropropane, AlCl₃ |

| Typical Yield | 65-75% | 80-90% | 40-55% (2 steps) |

| Atom Economy | High | Moderate (Ti waste) | Low |

| Safety Profile | Corrosive (POCl₃) | Carcinogen (DCMME) | Standard Organic Hazards |

| Scalability | Excellent (Industrial preferred) | Good (High value products) | Moderate |

| Key Advantage | Low cost, simple reagents | Highest conversion | Total synthesis flexibility |

Visualizing the Reaction Pathways

The diagram below illustrates the mechanistic flow for the two dominant formylation strategies.

Caption: Mechanistic comparison of Vilsmeier-Haack (Blue) and Rieche (Red) pathways for C6-formylation.

Troubleshooting & Optimization

Regioselectivity Issues (C6 vs C8)

-

Problem: Formation of the C8 isomer (ortho to ether).

-

Solution: Increase the steric bulk of the electrophile or lower the reaction temperature. The Vilsmeier reagent is bulky, generally favoring C6. If C8 impurity persists (>5%), recrystallize from cyclohexane/EtOAc.

Incomplete Hydrolysis

-

Problem: Presence of iminium salt in the final product (appears as a polar spot on TLC).

-

Solution: The hydrolysis step in Vilsmeier-Haack is pH-dependent. Ensure the quench mixture is buffered with Sodium Acetate (pH ~5-6) and stirred for at least 1 hour. Strong acidic hydrolysis can sometimes degrade the ether ring.

Moisture Control[3]

-

Problem: Low yield in Rieche reaction.

-

Solution: TiCl₄ reacts violently with water.[3] All glassware must be flame-dried. Use a positive pressure of Argon. If the TiCl₄ smokes heavily upon addition, the solvent is likely wet.

References

-

Vilsmeier-Haack Reaction on Chroman Derivatives

- Title: Synthesis and biological evaluation of some new chroman deriv

- Source: European Journal of Medicinal Chemistry.

-

URL:[Link]

-

Rieche Formylation Protocol

-

Synthesis of Nebivolol Intermediates (Contextual)

-

General Chroman Synthesis

Sources

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Formylation - Common Conditions [commonorganicchemistry.com]

- 5. US20190031636A1 - Process for the synthesis of intermediates of nebivolol - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. sciencescholar.us [sciencescholar.us]

An In-depth Technical Guide to the Stability and Degradation Profile of Chroman-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Stability Assessment in Pharmaceutical Development

In the landscape of pharmaceutical development, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory formality but a cornerstone of successful drug design and formulation. This guide provides a deep dive into the stability and degradation profile of Chroman-6-carbaldehyde, a versatile intermediate in the synthesis of bioactive molecules and materials.[1] As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a framework for thinking critically about the stability challenges this molecule presents and how to systematically investigate them. The protocols and pathways detailed herein are designed to be self-validating systems, empowering researchers to anticipate and mitigate stability-related risks from the earliest stages of development.

Physicochemical Properties and Handling of Chroman-6-carbaldehyde

Chroman-6-carbaldehyde (CAS: 55745-97-6) is a yellow to orange liquid with a molecular weight of 162.19 g/mol .[1][2] Its structure, featuring a chroman ring system fused to a benzene ring with a carbaldehyde group at the 6-position, dictates its reactivity and, consequently, its stability profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [2] |

| Molecular Weight | 162.19 g/mol | [1][2] |

| Boiling Point | 160-163 °C (at 20 Torr) | [1] |

| Density | 1.167 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

The recommended storage conditions provide the first clue to its potential instabilities: the need for an inert atmosphere suggests a susceptibility to oxidation, while refrigeration points to potential thermal lability.

Predicted Degradation Pathways of Chroman-6-carbaldehyde

Forced degradation studies are essential to establish likely degradation pathways and products.[3][4] Based on the functional groups present in Chroman-6-carbaldehyde, we can anticipate several key degradation routes under various stress conditions.

Oxidative Degradation

The aldehyde functional group is well-known to be susceptible to oxidation, typically yielding the corresponding carboxylic acid. This is a primary degradation pathway to consider for Chroman-6-carbaldehyde. The use of chromium(VI) reagents, for instance, is a classic method for oxidizing aldehydes to carboxylic acids.[5]

Proposed Oxidative Degradation Pathway

Caption: A systematic workflow for conducting forced degradation studies.

Detailed Experimental Protocols

The following protocols are designed as a starting point and should be optimized based on the observed degradation.

Table 1: Recommended Conditions for Forced Degradation Studies of Chroman-6-carbaldehyde

| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24, 48, 72 hours | To assess stability in acidic environments, relevant to gastric fluids. |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 4, 8 hours | Aldehydes can be sensitive to basic conditions; milder temperature is a prudent start. |

| Neutral Hydrolysis | Water | 60 °C | 24, 48, 72 hours | To evaluate stability in aqueous formulations. |

| Oxidation | 3% H₂O₂ | Room Temperature | 8, 24, 48 hours | Hydrogen peroxide is a common oxidizing agent to simulate oxidative stress. |

| Thermal (Solid) | Dry Heat | 80 °C | 1, 3, 7 days | To assess the stability of the solid form at elevated temperatures. |

| Thermal (Solution) | In Diluent | 60 °C | 24, 48, 72 hours | To evaluate the stability in solution at elevated temperatures. |

| Photostability | ICH Option 2: 1.2 million lux hours and 200 W h/m² | Room Temperature | As per ICH guidelines | To assess the impact of light exposure during manufacturing and storage. |

Step-by-Step Protocol for a Typical Stress Condition (e.g., Acid Hydrolysis):

-

Preparation: Prepare a 1 mg/mL stock solution of Chroman-6-carbaldehyde in acetonitrile.

-

Stress Application: To a vial, add 1 mL of the stock solution and 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl and 50% acetonitrile.

-

Control Sample: Prepare a control sample by adding 1 mL of the stock solution to 1 mL of the diluent (50:50 acetonitrile:water) and store it under refrigeration.

-

Incubation: Place the stress sample in a water bath or oven at 60 °C.

-

Time Points: At each specified time point (e.g., 24, 48, 72 hours), withdraw an aliquot of the stressed sample.

-

Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

-

Analysis: Dilute the quenched sample to a suitable concentration for analysis by a stability-indicating analytical method.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse for stability studies.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will likely be effective. The gradient should be optimized to resolve all degradation products from the parent peak.

-

Detection: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provide UV spectra of the degradants, which can aid in their identification.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the structural elucidation of degradation products. By comparing the mass-to-charge ratio (m/z) of the parent compound with those of the degradation products, one can infer the chemical modifications that have occurred (e.g., an increase of 16 amu would suggest the addition of an oxygen atom, consistent with oxidation).

Conclusion and Future Directions

This guide provides a comprehensive framework for investigating the stability and degradation profile of Chroman-6-carbaldehyde. By systematically applying the principles of forced degradation and employing robust analytical techniques, researchers can gain a thorough understanding of the molecule's liabilities. This knowledge is paramount for making informed decisions regarding formulation development, packaging, and the establishment of appropriate storage conditions and shelf-life. The insights gained from these studies will ultimately contribute to the development of safe, effective, and stable pharmaceutical products.

References

-

BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [6]2. ChemicalBook. (n.d.). CHROMAN-6-CARBALDEHYDE CAS#: 55745-97-6. Retrieved from [1]3. Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [3]4. National Center for Biotechnology Information. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PubMed Central. Retrieved from [7]5. ACS Publications. (2022, April 28). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels. Retrieved from [8]6. Wikipedia. (n.d.). Oxidation with chromium(VI) complexes. Retrieved from [9]7. ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [10]8. The Royal Society. (n.d.). The thermal decomposition of aliphatic aldehydes. Proceedings A. Retrieved from [11]9. AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [12]10. BJSTR. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [4]11. ResearchGate. (2020). Recent Advances in the Oxidation Reactions of Organic Compounds using Chromium (VI) Reagents. Retrieved from [5]12. Thermo Fisher Scientific. (n.d.). Chroman-6-carbaldehyde, 95%. Retrieved from [2]13. FDA. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [13]14. European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from

Sources

- 1. CHROMAN-6-CARBALDEHYDE CAS#: 55745-97-6 [m.chemicalbook.com]

- 2. Chroman-6-carbaldehyde, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. acdlabs.com [acdlabs.com]

- 4. biomedres.us [biomedres.us]

- 5. researchgate.net [researchgate.net]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Oxidation with chromium(VI) complexes - Wikipedia [en.wikipedia.org]

- 10. database.ich.org [database.ich.org]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. fda.gov [fda.gov]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of Chroman-6-carbaldehyde

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Chroman-6-carbaldehyde. The developed method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability testing in pharmaceutical and chemical research settings. The protocol details the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines to ensure the method is stability-indicating.

Introduction: The Rationale for a Validated HPLC Method

Chroman-6-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. Accurate quantification of this compound is critical for ensuring the quality, efficacy, and safety of final drug products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for its high resolution, sensitivity, and precision in pharmaceutical analysis.[1]

The development of a stability-indicating analytical method is a regulatory requirement and a crucial aspect of the drug development process.[2][3][4][5] Such a method must be able to unequivocally assess the analyte in the presence of its potential degradation products, process impurities, and excipients. This is achieved through forced degradation studies, where the drug substance is exposed to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradants.[2][3][6] This application note provides a comprehensive guide to a stability-indicating HPLC method for Chroman-6-carbaldehyde, from method development principles to full validation.

Principles of the Analytical Method

The method is based on reversed-phase chromatography, a technique ideal for separating non-polar and moderately polar compounds. In RP-HPLC, the stationary phase is nonpolar (typically a C18-bonded silica), and the mobile phase is a polar solvent mixture. Chroman-6-carbaldehyde, being an aromatic aldehyde, is well-retained on a C18 column and can be effectively separated from polar impurities. Elution is achieved by a gradient of acetonitrile and water, which allows for the separation of compounds with a range of polarities. Detection is performed using a UV detector, as the aromatic ring and carbonyl group in Chroman-6-carbaldehyde are strong chromophores.

Experimental Workflow

The overall workflow for the quantification of Chroman-6-carbaldehyde is depicted below. This process ensures a systematic and reproducible analysis from sample receipt to final data reporting.

Caption: Overall workflow for the HPLC quantification of Chroman-6-carbaldehyde.

Materials and Methods

Reagents and Materials

-

Chroman-6-carbaldehyde reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Formic acid (optional, for mobile phase modification, HPLC grade)

-

0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation

-

HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Data acquisition and processing software (e.g., Empower™, Chromeleon™).

Chromatographic Conditions

The selection of a C18 column is based on its wide applicability for the separation of aromatic compounds.[7] A gradient elution with acetonitrile and water provides a good balance of resolution and analysis time.

| Parameter | Recommended Condition | Justification |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides excellent resolution and efficiency for aromatic aldehydes. |

| Mobile Phase A | Water | The polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile | The organic modifier to elute the analyte. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. |

| Gradient Program | 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-13 min: 80-40% B, 13-15 min: 40% B | A gradient is employed to ensure elution of the analyte with a good peak shape and to separate it from potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume to achieve good sensitivity without overloading the column. |

| Detection Wavelength | ~254 nm (To be confirmed by UV scan of the analyte) | Aromatic aldehydes typically exhibit strong absorbance around this wavelength. An initial UV scan of a standard solution is recommended to determine the λmax for optimal sensitivity. |

Preparation of Solutions

4.4.1. Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 25 mg of Chroman-6-carbaldehyde reference standard.

-

Transfer it to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile or methanol. Note: The solubility should be experimentally verified.

-

This stock solution should be stored at 2-8 °C and protected from light.

4.4.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition: 60% Water, 40% Acetonitrile) to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

4.4.3. Sample Preparation

-

Accurately weigh a sample containing an amount of Chroman-6-carbaldehyde expected to be within the calibration range.

-

Dissolve the sample in a suitable volume of acetonitrile or methanol.

-

Dilute with the mobile phase as necessary to bring the concentration within the working range of the standard curve.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

A comprehensive validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.

Caption: Key parameters for the validation of the HPLC method.

System Suitability

Before each analytical run, a system suitability test (SST) must be performed to ensure the chromatographic system is functioning correctly.[8][9][10][11] A standard solution is injected five or six times, and the following parameters are evaluated:

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| % RSD of Peak Area | ≤ 2.0% |

| % RSD of Retention Time | ≤ 1.0% |

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be conducted.[2][3][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

-

Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60 °C for 2 hours.

-

Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60 °C for 2 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

The chromatograms of the stressed samples should be compared to that of an unstressed standard. The method is considered specific if the peak for Chroman-6-carbaldehyde is well-resolved from any degradation product peaks.

Linearity and Range

Linearity should be established by analyzing at least five concentrations of the reference standard over the intended range (e.g., 1-100 µg/mL). The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy should be assessed by the recovery of known amounts of Chroman-6-carbaldehyde spiked into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

Precision

-

Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (% RSD) should be ≤ 2.0%.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The % RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% organic)

-

Detection wavelength (± 2 nm)

The system suitability parameters should remain within the acceptance criteria for all variations, demonstrating the reliability of the method during routine use.

Data Analysis and Reporting

The concentration of Chroman-6-carbaldehyde in the sample is calculated using the linear regression equation obtained from the calibration curve of the standards.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

The final result should be reported in an appropriate unit (e.g., mg/g or % w/w) after accounting for the sample weight and dilution factors.

Conclusion

This application note provides a detailed protocol for a stability-indicating RP-HPLC method for the quantification of Chroman-6-carbaldehyde. The method is based on sound chromatographic principles and includes a comprehensive validation strategy to ensure its suitability for use in a regulated environment. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain accurate and reliable data on the purity and stability of Chroman-6-carbaldehyde.

References

-

assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

-

Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

-

Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

-

Tips & Suggestions. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

-

Slideshare. (n.d.). System suitability parameters assessment by HPLC. Retrieved from [Link]

-

ijarsct. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

-

ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical UV spectra of the different compound types -from left to right.... Retrieved from [Link]

-

Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

-

EPA. (n.d.). Method for the determination fo aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

-

Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 3. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]

- 4. researchgate.net [researchgate.net]

- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. jfda-online.com [jfda-online.com]

- 8. assayprism.com [assayprism.com]

- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 10. pharmaceuticalupdates.com [pharmaceuticalupdates.com]

- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

Application Note: Strategic Synthesis of Bioactive 4-Aminochromans

Executive Summary

The 4-aminochroman scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous CNS-active agents, including 5-HT1A receptor agonists (e.g., Robalzotan), NMDA receptor antagonists, and anticholinesterase inhibitors.

This Application Note provides a rigorous, field-validated protocol for the synthesis of chiral 4-aminochromans . While direct reductive amination is suitable for initial racemic Structure-Activity Relationship (SAR) screening, this guide prioritizes the Ellman Sulfinamide Protocol . This method offers superior enantiocontrol (>98% ee), predictability, and scalability compared to traditional resolution or transition-metal-catalyzed amination, making it the "Gold Standard" for high-value bioactive intermediate synthesis.

Strategic Rationale & Mechanistic Insight

The Pharmacophore

The 4-aminochroman motif rigidly positions an amine nitrogen approximately 5-6 Å from an aromatic centroid.[1] This conformation mimics the bioactive pose of neurotransmitters like serotonin and dopamine, facilitating high-affinity binding to G-Protein Coupled Receptors (GPCRs).

Synthetic Strategy Selection

-

Why not direct Reductive Amination? Standard reductive amination (using NaBH(OAc)₃) yields racemates. Chiral HPLC resolution is time-consuming and limits material throughput.[1]

-

Why Ellman's Auxiliary? The condensation of ketones with tert-butanesulfinamide is robust. The bulky tert-butyl group directs the approach of the reducing agent to a specific face of the imine (diastereoselective reduction), ensuring high enantiomeric excess (ee) without heavy metal contamination.

Workflow Visualization

The following diagram outlines the high-fidelity pathway for generating chiral bioactive chroman amines.